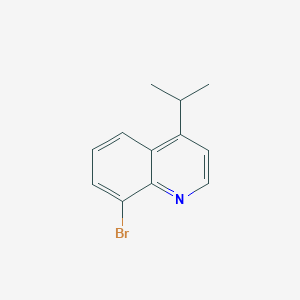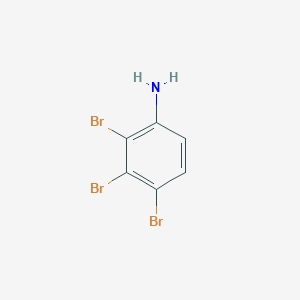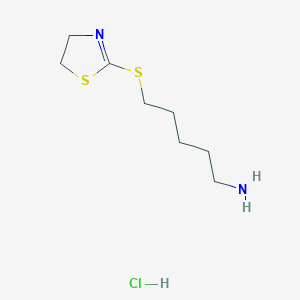![molecular formula C9H6Br2N2O B13652591 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine atoms at positions 4 and 6 of the pyrazolo[1,5-a]pyridine ring, and an ethanone group at position 3. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with brominating agents. One common method includes the bromination of pyrazolo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrazolopyridines, carboxylic acids, alcohols, and various heterocyclic compounds.
Scientific Research Applications
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[5,1-c]triazines: These compounds have a different ring fusion pattern and are studied for their potential as kinase inhibitors and antimicrobial agents.
Thieno[2,3-b]pyridines: These compounds contain a sulfur atom in the ring structure and are investigated for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6Br2N2O |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
1-(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)7-3-12-13-4-6(10)2-8(11)9(7)13/h2-4H,1H3 |
InChI Key |
JSBIJKDZSMBRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



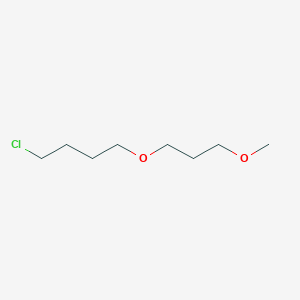
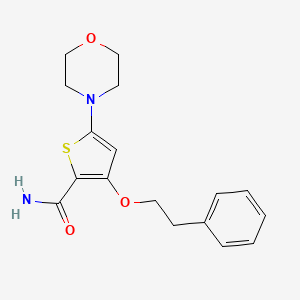
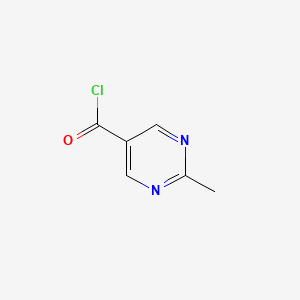
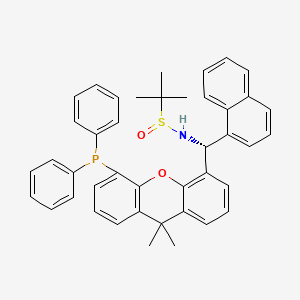
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
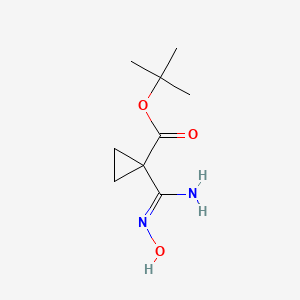
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

